molecular formula C14H8Br2 B6147131 2,7-dibromoanthracene CAS No. 63469-82-9

2,7-dibromoanthracene

Cat. No.: B6147131
CAS No.: 63469-82-9
M. Wt: 336
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Description

Significance of Halogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Organic Materials Science

Halogenated polycyclic aromatic hydrocarbons (PAHs) are a class of compounds that have garnered significant attention in materials science due to their unique electronic and photophysical properties. researchgate.netresearchgate.net The introduction of halogen atoms, such as chlorine and bromine, onto the aromatic core of a PAH like anthracene (B1667546) can profoundly alter its characteristics. This process, known as halogenation, is a powerful tool for tuning the properties of organic materials. researchgate.net

The substitution of hydrogen with halogens can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, effectively changing the material's bandgap. researchgate.netbohrium.com This tunability is critical for the development of organic semiconductors used in a variety of electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net Halogenated PAHs are often more persistent and can exhibit increased toxicity compared to their parent compounds, a factor that necessitates careful handling and study. researchgate.netgdut.edu.cn The specific type and position of the halogen atom can influence intermolecular interactions, which are crucial for efficient charge transport in thin films. researchgate.net Both chlorinated and brominated PAHs are particularly significant, with their formation and environmental presence being subjects of ongoing research. gdut.edu.cn

Strategic Importance of Anthracene Core Functionalization

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of complex organic materials. numberanalytics.com Its rigid, planar structure and unique photophysical properties make it an attractive candidate for applications ranging from organic electronics to biological probes. mdpi.comrsc.org However, the true potential of anthracene is unlocked through the strategic functionalization of its core.

Chemical modification of the anthracene skeleton allows for the precise tuning of its electronic and physical properties. bohrium.comresearchgate.net By attaching different functional groups, scientists can alter the molecule's fluorescence, light absorbance, and redox potentials. rsc.org This strategy is central to the design of advanced materials. For instance, functionalized anthracenes are key components in high-performance organic supercapacitors and have been extensively used in the development of OLEDs and dye-sensitized solar cells. rsc.org The functionalization not only impacts the intrinsic properties of the individual molecule but also dictates how molecules pack together in the solid state, which in turn governs the bulk properties of the material. researchgate.net

Positional Isomerism in Dibromoanthracenes and its Research Implications

Positional isomerism occurs when functional groups are located at different positions on a parent molecule. In the case of dibromoanthracene, the two bromine atoms can be attached to the anthracene core in various combinations, leading to a number of distinct isomers, each with the chemical formula C14H8Br2. wikipedia.org These isomers, while having the same molecular weight, can exhibit remarkably different physical, chemical, and electronic properties.

The specific substitution pattern has profound research implications. For example, the reactivity of the bromine atoms and the electronic characteristics of the resulting molecule are highly dependent on their position. nih.gov The synthesis of certain isomers, such as those with 2,3,6,7-substitution, can be particularly challenging but yields materials with unique properties for advanced applications. nih.govheeneygroup.com The isomerism also plays a crucial role in determining the crystal packing of the molecules, which can affect properties like photochromism and charge transport in the solid state. rsc.org The distinct properties of each isomer make the selective synthesis of a specific dibromoanthracene a key step in the development of tailored molecular materials.

Below is a table of some dibromoanthracene isomers:

Compound NameCAS Number
1,2-Dibromoanthracene38193-30-5
1,5-Dibromoanthracene3278-82-8
1,8-Dibromoanthracene131276-24-9
1,9-Dibromoanthracene92610-89-4
2,3-Dibromoanthracene117820-97-0
2,6-Dibromoanthracene186517-01-1
2,7-Dibromoanthracene (B1641120)63469-82-9
9,10-Dibromoanthracene (B139309)523-27-3

This table is based on data from reference wikipedia.org.

Overview of this compound as a Pivotal Precursor in Chemical Synthesis

Among the various dibromoanthracene isomers, this compound (C14H8Br2, CAS No. 63469-82-9) has emerged as a particularly important precursor in chemical synthesis. sigmaaldrich.comguidechem.comcymitquimica.com Its symmetrical structure and the reactivity of its bromine atoms make it a versatile building block for the construction of larger, well-defined organic architectures.

The bromine atoms at the 2 and 7 positions serve as handles for further chemical transformations, most notably through cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex, π-extended systems. Derivatives of this compound have been used to create advanced materials such as anthracene-fused zigzag graphene nanoribbons, which have potential applications in spintronic devices. acs.org The ability to use this compound to synthesize polymers and other complex structures underscores its pivotal role in the development of new functional organic materials. rsc.org

Properties

CAS No.

63469-82-9

Molecular Formula

C14H8Br2

Molecular Weight

336

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Design

Regioselective Bromination Approaches to Anthracene (B1667546) Derivatives

Direct bromination of anthracene typically yields the 9,10-disubstituted product as the major isomer due to the high reactivity of these positions. Therefore, achieving 2,7-disubstitution requires methods that can override this natural propensity.

Electrophilic Aromatic Substitution for 2,7-Dibromination

Electrophilic aromatic substitution (EAS) is the fundamental reaction for introducing bromine onto the anthracene ring. However, direct bromination of unsubstituted anthracene with molecular bromine (Br₂) tends to occur at the most electron-rich 9 and 10 positions, often leading to addition products before substitution. researchgate.netresearchgate.netorgsyn.org To achieve substitution at the 2 and 7 positions, specific reagents and conditions are necessary to control the regioselectivity.

One effective approach involves using N-bromosuccinimide (NBS) as the brominating agent. For instance, the bromination of certain anthracene derivatives with an excess of NBS in the presence of a base like triethylamine (B128534) (NEt₃) as an acid scavenger has been shown to favor substitution on the terminal rings, leading to ortho- and para-brominated products. researchgate.net This strategy circumvents the high reactivity of the central ring. While direct synthesis of 2,7-dibromoanthracene (B1641120) in a single step from anthracene is challenging, the use of deactivated anthracene systems or specific catalysts can influence the reaction outcome.

Mechanistic Considerations for Positional Selectivity

The positional selectivity in the electrophilic substitution of anthracene is governed by the stability of the intermediate carbocation, known as the arenium ion or sigma complex. youtube.com Attack at the C-9 or C-10 position results in a more stable intermediate because the positive charge is delocalized over two intact benzene (B151609) rings. youtube.comrsc.org In contrast, attack at the C-1 or C-2 positions disrupts the aromaticity of one of the terminal rings to a greater extent, resulting in a higher energy, less stable intermediate.

Quantitative studies have confirmed the vast difference in reactivity; the partial rate factor for electrophilic attack at the 9-position of anthracene is several orders of magnitude higher than at the 1- or 2-positions. rsc.org This inherent reactivity profile explains why 9-bromoanthracene (B49045) and 9,10-dibromoanthracene (B139309) are the common products of electrophilic bromination. orgsyn.orgnih.gov Achieving 2,7-dibromination therefore requires either a multi-step pathway or a kinetic or thermodynamic control method that favors the formation of the less stable 2,7-isomer. The competition between electrophilic addition and substitution reactions further complicates the process, with addition often being a competing pathway, especially in the central ring. researchgate.netresearchgate.net

Multi-Step Synthetic Pathways for this compound Scaffolds

Given the challenges of direct regioselective bromination, multi-step synthetic sequences are often the most reliable methods for preparing pure this compound. These routes involve either functionalizing a pre-existing, correctly substituted precursor or building the anthracene skeleton through cyclization reactions.

Routes Involving Anthraquinone (B42736) Precursors

A common and effective strategy for synthesizing this compound begins with the corresponding anthraquinone derivative. The synthesis proceeds via the following general steps:

Synthesis of 2,7-dibromoanthraquinone (B3274321) : Anthraquinone itself can be brominated. The electron-withdrawing nature of the carbonyl groups deactivates the central ring and directs electrophilic substitution to the terminal rings. This allows for the regioselective synthesis of this compound-9,10-dione. nih.gov

Reduction to this compound : The resulting 2,7-dibromoanthraquinone is then reduced to form the final anthracene scaffold. This reduction can be accomplished using various reagents, such as zinc dust or sodium borohydride (B1222165) in combination with a catalyst, which effectively removes the carbonyl groups and restores the full aromaticity of the anthracene core.

This approach is advantageous because the substitution pattern is established on the anthraquinone core, where regiocontrol is more easily achieved, before the final anthracene system is generated. nih.gov

Cyclization Reactions and Ring-Closure Strategies

Modern organic synthesis provides powerful tools for constructing complex aromatic systems from simpler starting materials. These methods offer excellent control over the final substitution pattern.

One such powerful method is the transition-metal-catalyzed cycloaddition . For example, cobalt-catalyzed [2+2+2] cyclotrimerization reactions have been developed to prepare halogenated anthracenes. nih.gov This strategy involves the cyclization of appropriately substituted diynes with an alkyne, followed by an aromatization step, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final anthracene product. nih.gov By using starting materials that already contain bromine atoms at the desired positions, this method can be a highly efficient route to this compound and its derivatives.

Another key strategy is the Suzuki coupling followed by oxidative cyclization . This approach can be used to synthesize substituted dibenz[a,c]anthracenes and can be adapted for other anthracene scaffolds. nih.gov It involves the palladium-catalyzed coupling of a dibromonaphthalene with a suitable boronate ester, followed by an intramolecular cyclization to form the final ring and establish the anthracene core. nih.gov

Purity Assessment and Isolation Techniques for Synthetic Intermediates

Throughout the synthesis of this compound, rigorous purification and characterization of all intermediates are essential to ensure the quality of the final product. A combination of chromatographic and spectroscopic techniques is employed.

The progress of synthetic reactions is typically monitored using Thin-Layer Chromatography (TLC) . nih.gov Upon completion, the crude product is isolated and subjected to one or more purification methods. Column chromatography is a standard and highly effective technique for separating the desired isomer from byproducts and unreacted starting materials. nih.govnih.gov Silica (B1680970) gel or alumina (B75360) are common stationary phases, with the eluent system (a mixture of solvents) chosen to achieve optimal separation. nih.govnih.gov

Recrystallization is another powerful purification technique for obtaining highly pure crystalline solids. nih.gov The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor. orgsyn.org

The identity and purity of the isolated compounds are confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess purity and confirm the molecular weight of the compound. bldpharm.com

Table 1: Summary of Purification and Assessment Techniques

Technique Purpose Application Example Reference
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess crude purity. Checking for the disappearance of starting material during bromination. nih.gov
Column Chromatography Isolate and purify the desired compound from a mixture. Separation of isomeric bromoanthracenes using a silica gel column. nih.govnih.gov
Recrystallization Purify solid compounds to obtain high-purity crystalline material. Purifying crude 9,10-dibromoanthracene from a reaction mixture. orgsyn.orgnih.gov
Nuclear Magnetic Resonance (NMR) Elucidate molecular structure and confirm identity. Confirming the 2,7-substitution pattern by analyzing proton and carbon signals. bldpharm.com
Mass Spectrometry (MS) Determine molecular weight and elemental composition. Confirming the mass of this compound via LC-MS. bldpharm.com
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify components in a mixture. Determining the percentage purity of the final this compound product. bldpharm.com

Chemical Reactivity and Transformation Pathways

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2,7-Dibromoanthracene (B1641120) serves as an excellent substrate for these reactions, allowing for the introduction of a wide array of functional groups at the 2 and 7 positions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups, leading to the synthesis of functional materials for applications like Organic Light Emitting Diodes (OLEDs). chigroup.site The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. chigroup.sitenih.gov

The process involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. acs.org Dihalogenated aromatic compounds can undergo single or double coupling, depending on the stoichiometry of the reagents.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dibromoarenes

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Catalyzes the C-C bond formation.
Ligand PPh₃, DavePhos Stabilizes the palladium catalyst and influences reactivity. researchgate.net
Boron Reagent Arylboronic acid, Arylboronic ester Source of the new carbon-based functional group.
Base K₂CO₃, CsF, Na₂CO₃ (aqueous solution) Activates the organoboron compound for transmetalation. chigroup.siteresearchgate.net
Solvent System Toluene, THF, Dioxane (often with water) Solubilizes reactants and facilitates the reaction. acs.orgresearchgate.net
Temperature 60-120 °C Provides energy to overcome activation barriers. chigroup.siteacs.org

This table presents a generalized summary of conditions based on related Suzuki-Miyaura reactions.

The Sonogashira-Hagihara coupling reaction is the method of choice for forming C(sp²)-C(sp) bonds, effectively attaching terminal alkynes to aryl halides like this compound. chemrxiv.org This transformation is fundamental for creating extended π-conjugated systems used in molecular electronics and advanced materials. chinesechemsoc.org The reaction is co-catalyzed by palladium and copper(I) salts. chinesechemsoc.org

The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. chinesechemsoc.org Concurrently, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the anthracene (B1667546) derivative. Transmetalation from the copper acetylide to the palladium complex, followed by reductive elimination, yields the alkyne-substituted anthracene and regenerates the active catalysts. chinesechemsoc.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. chinesechemsoc.org

Table 2: Typical Conditions for Sonogashira-Hagihara Coupling of Aryl Dihalides

Component Example Role
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for the cross-coupling cycle. chinesechemsoc.org
Copper(I) Co-catalyst CuI Facilitates the formation of the copper acetylide intermediate.
Alkyne Terminal alkyne (e.g., Phenylacetylene) The source of the ethynyl (B1212043) group.
Base Triethylamine (B128534) (Et₃N), Diethylamine (Et₂NH) Neutralizes the HX byproduct and can act as a solvent. chinesechemsoc.org
Solvent DMF, THF, or the amine base itself Provides the reaction medium.
Temperature Room Temperature to 100 °C Reaction is often feasible under mild thermal conditions. chinesechemsoc.org

This table presents a generalized summary of conditions based on established Sonogashira-Hagihara protocols.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides. For this compound, this reaction provides a direct route to 2,7-diaminoanthracene derivatives, which are valuable precursors for dyes, pharmaceuticals, and organic semiconductors. The reaction's success relies heavily on the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine (B1218219) ligand.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the catalyst. Different generations of catalyst systems have been developed to broaden the scope of the reaction to include a wide variety of amines and aryl halides.

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Dibromoarenes

Component Example Role
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst.
Ligand BINAP, Xantphos, XPhos, BrettPhos Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.
Amine Primary or secondary amines, Ammonia (B1221849) surrogates The nitrogen-containing coupling partner.
Base NaOtBu, Cs₂CO₃, K₃PO₄ Strong, non-nucleophilic base for deprotonating the amine.
Solvent Toluene, Dioxane Anhydrous, aprotic solvent.
Temperature Reflux / High Temperature Typically requires heating to proceed efficiently.

This table presents a generalized summary of conditions based on related Buchwald-Hartwig amination reactions.

The Stille coupling provides another versatile method for C-C bond formation by reacting an organic halide with an organotin compound (stannane), catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling can be used to introduce aryl, heteroaryl, or vinyl groups, similar to the Suzuki reaction. researchgate.net

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. The reaction conditions are generally mild, and various palladium(0) and palladium(II) catalysts can be employed. researchgate.net

Table 4: Typical Conditions for Stille Coupling of Dibromoarenes

Component Example Role
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Catalyzes the cross-coupling reaction. researchgate.net
Ligand PPh₃, Tri-o-tolylphosphine Stabilizes the catalyst and influences the reaction rate. researchgate.net
Organotin Reagent Aryl-SnBu₃, Vinyl-SnBu₃ The organometallic coupling partner.
Solvent THF, Toluene, DMF Anhydrous, aprotic solvent. researchgate.net
Additives LiCl Can accelerate the transmetalation step.
Temperature Reflux / High Temperature Often requires heating for optimal results. researchgate.net

This table presents a generalized summary of conditions based on related Stille coupling reactions.

Electrochemical Reactivity and Polymerization Initiation

The electrochemical behavior of this compound is characterized by the reduction of its carbon-bromine bonds. This process can lead to dehalogenation or, under certain conditions, initiate polymerization reactions, forming new materials with interesting electronic properties.

When subjected to a negative potential at an electrode (cathode), aryl halides like this compound can undergo reductive dehalogenation. chinesechemsoc.org The generally accepted mechanism involves a one-electron transfer from the cathode to the molecule, forming a radical anion. This intermediate is unstable and rapidly cleaves a bromide ion to produce a 2-bromo-7-anthracenyl radical.

This aryl radical can then undergo several possible fates:

Further Reduction: It can accept a second electron from the cathode to form an anion, which is then protonated by a proton source in the electrolyte (such as residual water or a proton donor) to yield 2-bromoanthracene (B1280076). chinesechemsoc.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or a component of the supporting electrolyte, also forming 2-bromoanthracene. chigroup.site

The resulting 2-bromoanthracene can then be reduced further at a more negative potential, cleaving the second C-Br bond through a similar mechanism to yield the fully dehalogenated anthracene. This stepwise dehalogenation is characteristic of polyhalogenated aromatic compounds. The process can be utilized for the detoxification of halogenated organic compounds or for specific synthetic transformations. chigroup.sitechemrxiv.org In the absence of suitable proton sources, the aryl radicals or anions generated can potentially attack other monomers, initiating electropolymerization to form polyanthracene films on the electrode surface.

Electro-Polymerization Strategies for Conjugated Films

Conjugated polymers derived from anthracene are of significant interest due to their potential applications in optoelectronics. One strategy to synthesize these materials is through a precursor polymer approach that utilizes the Diels-Alder reaction. For instance, a soluble precursor polymer can be synthesized via organometallic coupling reactions using a Diels-Alder adduct of a dibromoanthracene derivative. rsc.orgrsc.org This precursor polymer can then be cast into a film.

Subsequent heating of the film induces a retro-Diels-Alder reaction, which eliminates a volatile byproduct and forms the final, insoluble conjugated poly(anthracene) film. rsc.orgrsc.org For example, the thermal conversion of a precursor polymer into poly(anthracene-2,6-diyl) demonstrates a significant shift in the UV-visible absorption spectrum, indicating the formation of an extended π-conjugated system. rsc.org Films of these polymers can exhibit electrical conductivity upon doping and show yellow-green luminescence when irradiated with UV light. rsc.org

Table 1: Spectroscopic Data for the Conversion of a Precursor Polymer to Poly(anthracene-2,6-diyl)

Polymer Stage λmax (nm) Relative Absorbance
Precursor Polymer 267 1.00
Final Polymer 315, 442 1.76, 0.67

Data sourced from Chemical Communications, 1997, 73-74. rsc.org

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms in this compound are susceptible to nucleophilic substitution, providing a pathway to introduce a variety of functional groups. A common and powerful method for this transformation is the palladium-catalyzed amination reaction, a type of cross-coupling reaction. This allows for the formation of carbon-nitrogen bonds, which is a crucial step in the synthesis of many biologically active compounds and functional materials. researchgate.netrsc.org

In these reactions, this compound would react with primary or secondary amines in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. While direct examples for this compound are not extensively detailed in the provided context, the palladium-catalyzed amination of analogous compounds like 2,7-dibromonaphthalene (B1298459) with various polyamines is well-established, leading to the formation of macrocycles. researchgate.net This suggests that this compound would behave similarly, allowing for its incorporation into larger, functional architectures. The reaction proceeds via an oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, and then reductive elimination to form the aminated product and regenerate the catalyst.

The lone pair of electrons on an amine can act as a nucleophile, attacking the carbon atom bonded to the bromine. chemistryguru.com.sgyoutube.comchemguide.co.uk This can lead to the formation of a variety of substituted anthracenes. For example, reaction with an excess of ammonia or a primary amine can lead to the formation of aminoanthracene derivatives. chemguide.co.uk

Table 2: Examples of Palladium-Catalyzed Amination Reactions

Bromo-Aromatic Substrate Amine Nucleophile Product Type Reference
2,7-Dibromonaphthalene Polyamines Macrocycles researchgate.net
Biaryl Amines O-Benzoylhydroxylamines 2,2'-Diaminobiaryls rsc.org

This table presents analogous reactions to illustrate the potential of this compound in nucleophilic substitution.

Diels-Alder Cycloaddition Reactions in Anthracene Chemistry

The central ring of the anthracene core in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netresearchgate.net This reaction is a powerful tool for the construction of six-membered rings and is widely used in organic synthesis. gordon.edu Anthracene typically reacts with dienophiles, such as maleimides or maleic anhydride, at the 9 and 10 positions. researchgate.netresearchgate.netacs.org

The reaction involves the concerted movement of six pi electrons, four from the diene (anthracene) and two from the dienophile, to form a new six-membered ring. researchgate.net The presence of substituents on the anthracene core can influence the reactivity and regioselectivity of the Diels-Alder reaction. For this compound, the electron-withdrawing nature of the bromine atoms may affect the electron density of the central ring, but the reaction is still expected to proceed at the 9,10-positions. These reactions can be thermally reversible, which is a property exploited in the synthesis of self-healing materials and in precursor routes to polymers. researchgate.net

Table 3: Common Dienophiles in Diels-Alder Reactions with Anthracenes

Dienophile Product Type
Maleic Anhydride 9,10-Adduct
N-Phenylmaleimide 9,10-Adduct
N-Methylmaleimide 9,10-Adduct

Data compiled from various sources on Diels-Alder reactions of anthracenes. researchgate.netgordon.educhemicalforums.com

Radical Chemistry and Photochemical Transformations of Halogenated Anthracenes

Halogenated anthracenes, including this compound, exhibit rich photochemical and radical chemistry. A key photochemical reaction is the debromination of bromoanthracenes. Studies on 9-bromoanthracene (B49045) and 9,10-dibromoanthracene (B139309) have shown that photochemical debromination can be initiated by reaction with amines in their lowest excited singlet states. oup.com This process involves the formation of a bromoanthracene radical anion as a key intermediate. oup.com

These radical anions can then undergo fragmentation, leading to the cleavage of the carbon-bromine bond and the formation of an anthracene radical and a bromide ion. The anthracene radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form anthracene. This type of reaction highlights the potential to functionalize or modify the anthracene core through radical pathways. oup.comacs.org

Radical reactions can be initiated through various means, including the use of light (photolysis) or radical initiators. transformationtutoring.comyoutube.com The formation of radicals from halogenated aromatic compounds is a fundamental step in many synthetic transformations. For instance, the carbon radicals generated from the cleavage of C-Br bonds in 9,10-dibromoanthracene have been observed and manipulated at the single-molecule level using scanning tunneling microscopy. wikipedia.org

Table 4: Intermediates in the Photochemical Debromination of Bromoanthracenes

Starting Material Key Intermediate Final Product
9-Bromoanthracene 9-Bromoanthracene Radical Anion Anthracene
9,10-Dibromoanthracene 9,10-Dibromoanthracene Radical Anion 9-Bromoanthracene, Anthracene

Based on studies of photochemical debromination. oup.comacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of organic compounds in solution. By examining the magnetic behavior of atomic nuclei, NMR delivers a detailed blueprint of the hydrogen and carbon framework of the molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for distinguishing the various chemical environments of the hydrogen and carbon atoms within the 2,7-dibromoanthracene (B1641120) molecule. The chemical shift (δ), measured in parts per million (ppm), reflects the electronic shielding around a nucleus.

The symmetrical nature of this compound gives rise to a distinct signal pattern in its ¹H NMR spectrum. The protons on the anthracene (B1667546) core are influenced by the electronegative bromine atoms and the aromatic ring currents. This results in specific chemical shifts for the different protons. The ¹³C NMR spectrum offers complementary information, with unique signals for each carbon atom. The carbons directly bonded to bromine (C2 and C7) are characteristically shifted downfield due to the halogen's electron-withdrawing effect.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound This is an interactive table. You can sort and filter the data.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1, 8~8.38~129.1
3, 6~7.85~128.4
4, 5~7.69~127.3
9, 10~8.40~128.8
2, 7-~122.1
Bridging Carbons (e.g., 4a, 9a)-~131.2, ~130.5

To definitively confirm the assigned structure of this compound, two-dimensional (2D) NMR experiments are utilized. These advanced techniques reveal correlations between different nuclei, providing unequivocal proof of the molecule's connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum maps correlations between coupled protons, typically those on adjacent carbon atoms, which helps to trace the proton network around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment links proton signals to the signals of the carbon atoms to which they are directly attached, enabling direct assignment of proton and carbon resonances.

Mass Spectrometry

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) delivers an extremely precise measurement of a molecule's mass, which allows for the determination of its exact elemental formula. For this compound, the experimentally determined mass is matched against the calculated mass for the formula C₁₄H₈Br₂. A key confirmation is the characteristic isotopic pattern of bromine, where the near-equal abundance of ⁷⁹Br and ⁸¹Br isotopes produces a distinct M, M+2, and M+4 isotopic cluster in the mass spectrum, serving as a definitive signature for a dibrominated compound.

Beyond determining the molecular weight, mass spectrometry can induce the fragmentation of the parent molecule. Analyzing these fragment ions offers valuable clues about the compound's structure. For this compound, common fragmentation pathways include the sequential loss of bromine atoms, resulting in the formation of [M-Br]⁺ and [M-2Br]⁺ ions. The detection of these characteristic fragments lends further support to the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. The frequencies of these vibrations are dependent on bond strengths and atomic masses, creating a unique spectral fingerprint for the compound.

The IR and Raman spectra of this compound display characteristic absorption bands that correspond to the vibrations of the anthracene core and the carbon-bromine bonds.

Table 2: Key Vibrational Frequencies for this compound This is an interactive table. You can sort and filter the data.

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H stretching3100 - 3000
Aromatic C=C stretching1600 - 1450
C-Br stretching650 - 550

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces vibrational excitations of covalent bonds. msu.edu For polycyclic aromatic hydrocarbons (PAHs) like this compound, the IR spectrum is complex but provides a unique fingerprint of the molecular structure. msu.edu

The vibrational modes of PAHs can be broadly categorized. High-frequency vibrations typically involve C-H stretching, while the mid-infrared region reveals C-C stretching and in-plane C-H bending modes. The far-infrared region is characterized by skeletal deformations of the carbon framework, which are highly specific to the individual molecule. researchgate.net

In the case of substituted anthracenes, such as 9,10-dibromoanthracene (B139309), characteristic vibrational bands can be assigned. For instance, FT-IR analysis of a related compound, 9,10-dibromoanthracene, reveals key vibrational frequencies that offer insight into the structural components. rsc.org

Vibrational Mode Frequency (cm⁻¹) (for 9,10-dibromoanthracene)
Aromatic C-H Stretch3065
C-C Skeletal Vibrations1613, 1605, 1460, 1440
C-H In-plane Bending1321, 1286
C-H Out-of-plane Bending826, 771, 751
C-Br Stretch(Typically below 700 cm⁻¹)

This table presents typical IR frequencies for a related dibromoanthracene isomer and serves as a reference for the expected vibrational modes in this compound.

Raman Spectroscopy for Vibrational Modes of Aromatic Systems

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy for probing the vibrational modes of molecules. researchgate.net It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes within aromatic systems, making it well-suited for studying the carbon skeleton of PAHs. nih.govsemi.ac.cn

For aromatic compounds, the Raman spectra are often dominated by strong bands corresponding to the stretching of the C-C bonds within the rings. stanford.edu In a study of a spirobifluorene derivative, a strong mode at 1603 cm⁻¹ was attributed to these aromatic C-C stretching vibrations. stanford.edu The introduction of substituents, like bromine atoms, can influence the vibrational frequencies and intensities, providing further structural information. nih.gov Time-resolved spontaneous Raman scattering has also been employed to study the dynamics of phonons in related graphene nanoribbons, demonstrating the versatility of this technique. rsc.org

Vibrational Mode Typical Raman Shift (cm⁻¹) for Aromatic Systems
Aromatic C-C Stretching1500 - 1650
Ring Breathing Modes~1000
C-H Bending1100 - 1300

This table provides a general range for characteristic Raman shifts in aromatic compounds, which would be applicable to this compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Analysis

Ultraviolet-Visible (UV-Vis) Absorption Profiles and Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For anthracene and its derivatives, the absorption spectrum typically displays well-defined vibronic structures corresponding to π-π* transitions. mdpi.com The positions and intensities of these absorption bands are sensitive to the molecular structure and substitution pattern.

The UV-Vis spectrum of the parent anthracene molecule shows characteristic absorption bands. The introduction of bromine atoms at the 2 and 7 positions is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the electron-donating effect of the halogen atoms, which influences the energy levels of the molecular orbitals. For comparison, the UV-Vis spectrum of 9,10-dibromoanthracene exhibits distinct absorption peaks. nist.gov

Compound Solvent Absorption Maxima (λ_max, nm)
AnthraceneCyclohexane (B81311)~252, 325, 340, 357, 375
9,10-dibromoanthraceneNot specified~300, 350, 375, 400

This table compares the absorption maxima of anthracene and a related dibromo-isomer to provide context for the expected absorption profile of this compound.

Fluorescence Emission Characteristics and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the de-excitation processes of a molecule from its excited singlet state to the ground state. Anthracene derivatives are known for their strong blue fluorescence. rsc.org The fluorescence emission spectrum is often a mirror image of the absorption spectrum. nih.gov

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of light emission. nih.govresearchgate.net The quantum yield of anthracene itself is solvent-dependent, with a value of 0.36 in cyclohexane and 0.27 in ethanol. The introduction of heavy atoms like bromine often leads to a decrease in the fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. However, strategic substitution can also be used to tune the emission properties. rsc.orgrsc.org

Compound Solvent Fluorescence Quantum Yield (Φf)
AnthraceneCyclohexane0.36
AnthraceneEthanol0.27

This table shows the fluorescence quantum yield of the parent anthracene molecule in different solvents.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques are employed to investigate the dynamics of excited states on timescales ranging from femtoseconds to microseconds. nsf.gov These methods can track processes such as internal conversion, intersystem crossing, and fluorescence decay. nsf.govinstras.com

Pump-probe transient absorption spectroscopy is a powerful tool for probing the absorption of transient species in their excited states. nsf.gov By measuring the change in absorption after photoexcitation, the lifetimes and decay pathways of excited states can be determined. osti.gov For complex molecules, these measurements can reveal the presence of multiple excited states and their interactions. core.ac.uk Time-resolved fluorescence and phosphorescence measurements provide direct information about the decay kinetics of the singlet and triplet excited states, respectively. nsf.gov These techniques are crucial for a comprehensive understanding of the photophysical behavior of this compound and for designing materials with specific light-emitting properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is a cornerstone of computational chemistry for predicting molecular properties from first principles. DFT calculations are instrumental in understanding how the introduction of bromine atoms to the anthracene (B1667546) core influences its geometry and electronic characteristics. nih.gov

Optimized Molecular Geometries and Conformational Analysis

The optimization of the anthracene core is significantly influenced by its substituents. While specific DFT-optimized geometry data for 2,7-dibromoanthracene (B1641120) is not widely published, we can infer the effects based on studies of related halogenated compounds. nih.gov The introduction of two bromine atoms at the 2 and 7 positions of the anthracene skeleton is expected to cause slight distortions in the planarity of the aromatic rings and changes in the carbon-carbon bond lengths due to the electron-withdrawing nature and steric bulk of the bromine atoms. The C-Br bond length itself is a key parameter determined through these calculations.

For the parent anthracene molecule, DFT calculations provide a highly accurate picture of its planar geometry. Upon bromination, changes in the electronic distribution would lead to minor adjustments in the bond lengths of the anthracene core.

Table 1: Conceptual Changes in Geometric Parameters for this compound vs. Anthracene

ParameterAnthracene (Reference)This compound (Expected Effect)
C-C Bond LengthsAlternating lengths characteristic of PAHs.Minor elongation or contraction depending on position relative to Br atoms.
C-H Bond LengthsStandard aromatic C-H bond lengths.Replaced by C-Br bonds at positions 2 and 7.
C-Br Bond LengthsN/AA key predicted parameter, typically around 1.90 Å.
PlanarityHighly planar (D2h symmetry).Generally expected to remain planar, with possible minor out-of-plane distortions.

This table is conceptual and illustrates expected trends based on established chemical principles.

Frontier Molecular Orbital (HOMO-LUMO) Energy Level Calculation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov

DFT calculations are the standard method for computing the energies of these orbitals. For this compound, the presence of electron-withdrawing bromine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted anthracene. This is a common effect observed in halogenated PAHs. nih.gov The HOMO-LUMO gap is also modulated by this substitution, which in turn affects the molecule's absorption and emission properties.

Table 2: Representative Frontier Orbital Energies for Anthracene

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
AnthraceneB3LYP/6-31G(d)-5.45-1.913.54
AnthraceneM06-2X/6-311++G(d,p)-6.01-1.454.56

Prediction and Validation of Electronic Band Gaps

The electronic band gap of a molecule is conceptually related to its HOMO-LUMO gap and is a key determinant of its semiconducting and optical properties. nih.gov DFT is a primary tool for predicting these band gaps, though standard functionals are known to often underestimate the experimental values. nih.gov More advanced or specifically tuned functionals can provide more accurate predictions.

For this compound, the electronic band gap would be predicted from the calculated HOMO-LUMO energies. The introduction of bromine atoms alters the electronic structure, and these changes are reflected in the calculated band gap. nih.gov Validating these theoretical predictions against experimental data from UV-Vis spectroscopy or cyclic voltammetry is crucial for assessing the accuracy of the chosen computational method. While specific validated data for this compound is scarce in the literature, studies on other substituted anthracenes show that DFT can successfully predict trends in band gaps upon functionalization. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To study the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.netrsc.org It is used to calculate the energies of electronic excited states, which correspond to the absorption peaks in a UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths of its electronic transitions. The lowest energy transition is typically the HOMO to LUMO transition. Compared to anthracene, the absorption spectrum of this compound is expected to be red-shifted (shifted to longer wavelengths) due to the influence of the bromine atoms on the frontier orbitals. rsc.org Furthermore, the heavy bromine atoms can enhance spin-orbit coupling, which may influence the rates of intersystem crossing to triplet states, a property relevant for applications in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions and Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For planar molecules like this compound, MD simulations are particularly useful for investigating supramolecular interactions, such as π-π stacking, which leads to aggregation in solution or the solid state. nih.gov

These simulations can model how multiple this compound molecules interact with each other and with a solvent. By tracking the trajectories of the molecules, MD can reveal the preferred packing arrangements, the stability of aggregates, and the thermodynamics of self-assembly. Understanding aggregation is critical for applications in organic electronics, where intermolecular charge transport is dependent on molecular packing. While specific MD studies on this compound are not prominent in the literature, the general methodology is well-established for studying the aggregation of PAHs. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms and energetics of chemical reactions. youtube.com For this compound, these studies can provide insight into its synthesis, stability, and reactivity.

For instance, DFT calculations can be used to model the bromination of anthracene to understand the regioselectivity that leads to the 2,7-isomer. youtube.com Calculations can determine the structures and energies of reactants, products, intermediates, and transition states along a reaction pathway. This information allows for the calculation of reaction energies and activation barriers, which are fundamental to understanding reaction kinetics. acs.org Such studies are crucial for optimizing synthetic procedures and predicting the chemical behavior of this compound in various environments.

Intermolecular Interaction Energy Analysis in Solid-State Systems

In the solid state, the arrangement of this compound molecules is dictated by a balance of attractive and repulsive forces. The primary intermolecular interactions expected to play a significant role are halogen bonding and π-π stacking, alongside weaker van der Waals forces.

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the context of a this compound crystal, this could involve a Br···Br interaction or a Br···π interaction with the aromatic system of a neighboring molecule. The strength and geometry of these bonds are critical in directing the crystal packing.

π-π Stacking: The planar anthracene core is susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron systems of adjacent aromatic rings. The geometry of this stacking can vary, from a perfectly co-facial arrangement to parallel-displaced or T-shaped configurations, each with a different interaction energy.

Computational Approaches:

To quantify the energies of these interactions, several computational methods are employed. A common approach involves calculations based on the molecule's experimentally determined crystal structure, often obtained from the Cambridge Structural Database (CSD). Techniques such as Density Functional Theory (DFT) with dispersion corrections (DFT-D) are well-suited for calculating the energies of non-covalent interactions.

A powerful tool for dissecting the total interaction energy into chemically meaningful components is Energy Decomposition Analysis (EDA) . EDA can partition the total intermolecular interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. This allows for a detailed understanding of the nature of the forces holding the crystal together.

Another method, the PIXEL method , calculates the lattice energy by summing the interaction energies between a central molecule and all its neighbors. This method also breaks down the interaction energy into coulombic, polarization, dispersion, and repulsion terms for each molecular pair, providing a detailed picture of the crystal's energetic landscape.

Hypothetical Interaction Energy Data:

While specific data for this compound is unavailable, we can present a hypothetical data table based on typical values observed for similar brominated polycyclic aromatic hydrocarbons to illustrate the output of such an analysis. The table below showcases the kind of information that would be obtained from a PIXEL or similar calculation on a molecular pair in a crystal lattice.

Table 1: Hypothetical Intermolecular Interaction Energies for a Dimer of this compound (in kcal/mol)

Interaction TypeElectrostatic EnergyPolarization EnergyDispersion EnergyRepulsion EnergyTotal Energy
Halogen Bond (Br···Br)-2.5-0.8-1.52.0-2.8
π-π Stacking-3.0-1.0-5.54.5-5.0
C-H···Br-1.2-0.5-1.01.5-1.2
C-H···π-1.5-0.6-2.52.1-2.5

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Applications in Advanced Materials Science

Precursor for Conjugated Polymers and Oligomers

The 2,7-connectivity of dibromoanthracene directs polymerization to produce linear, conjugated polymers with the anthracene (B1667546) unit integrated into the backbone. This specific linkage influences the electronic properties of the resulting polymers, making them suitable for a range of organic electronic applications.

Synthesis of Poly(2,7-anthrylene) and its Derivatives

One of the key applications of 2,7-dibromoanthracene (B1641120) is in the synthesis of poly(2,7-anthrylene) and its functionalized derivatives. The connection of anthracene units through their 2,7-positions is crucial for defining the electronic structure of the resulting polymer. acs.org

A notable example is the synthesis of a unique poly(2,7-anthrylene) derivative featuring porphyrin edges fused to the anthracene core. acs.org In this process, a specially designed monomer, 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene, serves as the primary precursor. acs.org The polymerization is carried out using an AA-type Yamamoto coupling reaction. Following polymerization, a subsequent polymer-analogous oxidative cyclodehydrogenation step creates a peri-fusion between the porphyrin and anthracene units. acs.org

Interestingly, while further cyclodehydrogenation between the repeating polymer units is not feasible in a solution, it can be achieved by thermally treating the precursor polymer on a metal surface. acs.org This difference in reactivity is attributed to the larger dihedral angle between the repeating units when the polymer is in solution, which is reduced when the polymer interacts strongly with the metal surface. acs.org The resulting peri-fused polymer exhibits a narrow electronic band gap and shows optical absorption that extends into the near-infrared region. acs.org To support the analysis of the polymer's electronic and photophysical properties, oligomeric models have also been synthesized and studied. acs.org

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

Anthracene derivatives are widely recognized for their use in organic electronic devices due to their high quantum efficiency and excellent charge transport properties. advancedsciencenews.com They have been employed as emitting materials, hole-transporting materials, and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). advancedsciencenews.com In Organic Field-Effect Transistors (OFETs), anthracene acts as the semiconductor, with its high charge carrier mobility leading to improved device performance. advancedsciencenews.com The ability to modify the anthracene structure allows for the fine-tuning of its electronic properties to meet specific device requirements. advancedsciencenews.com While anthracene derivatives in general are staples in organic electronics, specific performance data for devices based on polymers derived from this compound are not widely detailed in the currently available literature. However, the fundamental properties of poly(2,7-anthrylene) derivatives suggest their potential suitability for these applications.

Development of Low Band Gap Copolymers for Organic Photovoltaics

The creation of low band gap polymers is a significant area of research in organic photovoltaics (OPVs), as these materials can absorb a broader range of the solar spectrum, potentially leading to higher device efficiencies. While there is extensive research on anthracene-based copolymers for solar cells, much of it has focused on derivatives linked at the 2,6- or 9,10-positions. rsc.orgwhiterose.ac.uk For instance, donor-acceptor copolymers based on 2,6-linked anthracene derivatives have been synthesized and shown to have optical band gaps in the range of 1.85–2.13 eV, achieving power conversion efficiencies up to 4.34%. rsc.org Although these findings highlight the potential of anthracene-based polymers in OPVs, specific research detailing the synthesis and photovoltaic performance of low band gap copolymers derived explicitly from this compound is not prominently featured in the available literature.

Donor-Acceptor (D-A) Polymer Architectures

The donor-acceptor (D-A) alternating copolymer design is a highly effective strategy for creating low band gap materials for organic electronics. nih.gov This architecture facilitates intramolecular charge transfer, which can be tuned by selecting appropriate donor and acceptor units to achieve desired electronic properties. nih.gov While numerous D-A copolymers have been developed for applications like organic solar cells, many of the reported anthracene-based systems utilize the 2,6-linking isomer. rsc.orgwhiterose.ac.uk These studies have demonstrated that by varying the substituents on the anthracene core and the acceptor units, properties such as absorption, energy levels, and charge carrier mobility can be systematically controlled. rsc.org Despite the success of the D-A strategy with other anthracene isomers, specific examples and detailed characterization of D-A polymers built using this compound as the donor precursor are not extensively documented in the current body of research.

Building Block for Graphene Nanoribbons (GNRs) and Nanomaterials

The precise, bottom-up synthesis of graphene nanoribbons (GNRs) allows for atomic-level control over their structure, which in turn dictates their electronic properties. This compound derivatives have emerged as crucial precursors in this field, particularly for creating GNRs with zigzag edge structures, which are of great interest for spintronic applications.

On-Surface Synthesis of Anthracene-Fused GNRs

A significant application of this compound is in the on-surface synthesis of atomically precise graphene nanoribbons. acs.orgresearchgate.net Specifically, 2,7-dibromo-9,9′-bianthryl, a dimer of this compound, has been used as a precursor to create anthracene-fused zigzag graphene nanoribbons (ZGNRs). acs.orgresearchgate.netnih.gov This bottom-up approach allows for the fabrication of GNRs with precisely controlled structures, which is challenging to achieve with traditional top-down methods. researchgate.net

The synthesis is typically performed under ultra-high vacuum conditions on a gold surface, such as Au(111). acs.org The process involves the deposition of the 2,7-dibromo-9,9′-bianthryl precursor onto the surface. acs.org Upon heating, the bromine atoms are cleaved from the anthracene units, leading to the formation of reactive radical species. acs.org These intermediates then undergo aryl-aryl coupling to form long polymer chains. acs.org Further annealing at higher temperatures induces cyclodehydrogenation reactions, which result in the planarization of the polymer chains and the formation of the final anthracene-fused ZGNRs. acs.org

The resulting ZGNRs have been characterized using advanced techniques such as scanning tunneling microscopy and high-resolution noncontact atomic force microscopy, which have confirmed the formation of the desired anthracene-fused structures. acs.orgresearchgate.net Theoretical calculations on these GNRs have revealed the presence of spin-polarized edge states and a narrow bandgap of approximately 0.20 eV, making them promising candidates for future applications in spintronics and quantum information technologies. acs.orgresearchgate.netnih.gov

Interactive Data Tables

Research Findings on this compound Derivatives

Application AreaPrecursorSynthesis MethodKey FindingReference
Conjugated Polymers 2,7-dibromo-9-nickel(II) porphyrinyl-anthraceneYamamoto couplingForms poly(2,7-anthrylene) with peri-fused porphyrin edges, exhibiting a narrow electronic band gap. acs.org
Graphene Nanoribbons 2,7-dibromo-9,9′-bianthrylOn-surface synthesis on Au(111)Produces anthracene-fused zigzag graphene nanoribbons with a narrow bandgap (0.20 eV) and spin-polarized edge states. acs.orgresearchgate.netnih.gov

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers with high surface areas and tunable structures. orgsyn.orgacs.org Their modular nature allows for the incorporation of specific organic building blocks to tailor their properties for applications in gas storage, catalysis, and sensing. acs.org

While direct use of this compound as a primary linker in widely-reported MOFs and COFs is not extensively documented, its derivatives and the parent anthracene structure are of significant interest. For instance, 2,7-dibromoanthraquinone (B3274321) , an oxidized derivative, is noted for its high electron-withdrawing capacity, making it a valuable component in conjugated microporous polymers (CMPs) for facilitating charge transfer.

The anthracene unit itself has been successfully incorporated into COF structures to enhance their functionality. By extending the π-conjugation of the framework, anthracene-based COFs exhibit improved photocatalytic performance under visible light. rsc.org In one study, an anthracene-resorcinol derived COF was shown to be a flexible, single-source white-light emitter, where the anthracene columns contributed to the blue portion of the emission spectrum. nih.gov The ability to functionalize the anthracene core, for which this compound serves as a key intermediate, opens pathways to designing advanced COFs with tailored electronic and photophysical properties. rsc.orgnih.gov

Development of Charge Transporting Materials

Anthracene and its derivatives are widely studied as organic semiconductors due to their potential for efficient charge transport, a critical property for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular packing in the solid state and their intrinsic electronic properties, which can be fine-tuned through chemical modification.

Theoretical and experimental studies on related disubstituted anthracenes provide insight into the potential of the this compound scaffold. Research on 2,6-disubstituted anthracene derivatives shows that the introduction of aryl groups can significantly improve air oxidation stability and electron/hole injection capabilities. rsc.org Such substitutions can also dictate the molecular packing, leading to favorable arrangements like the "herringbone" motif, which facilitates two-dimensional charge transport. rsc.org In some liquid crystalline materials based on a 2,6-disubstituted anthracene core, high charge-carrier mobilities of 2 x 10⁻³ cm² V⁻¹ s⁻¹ have been measured. rsc.org

Furthermore, studies on the related 2,7-disubstituted phenanthrene core (a structural isomer of anthracene) demonstrate that functionalization at these positions is a powerful strategy for tuning charge transport. nih.gov By attaching different electron-donating or electron-accepting groups, the resulting materials can be engineered to be p-type (hole-transporting), n-type (electron-transporting), or ambipolar (transporting both). nih.gov This highlights the principle that the 2,7-substitution pattern on polycyclic aromatic hydrocarbons is a key design element for creating high-performance charge transporting materials.

Applications in Photonic and Luminescent Systems

The inherent fluorescence of the anthracene core makes it a foundational component for a wide range of photonic and luminescent materials. The substitution pattern and the electronic nature of the substituents dramatically influence the photophysical properties, such as emission wavelength, fluorescence quantum yield (Φf), and photostability. mdpi.comacs.org

Halogenated derivatives of anthracene are known to be particularly effective as chemiluminescence enhancers. The introduction of bromine atoms, as in this compound, can influence the rates of radiative and non-radiative decay pathways. rsc.org Specifically, polar substituents are known to affect the rate of non-radiative decay from the first excited singlet state and the energy of the triplet state. rsc.org

The development of advanced luminescent materials often involves creating a donor–π–acceptor (D–π–A) structure to facilitate intramolecular charge transfer (ICT), which can lead to desirable properties like solvatochromism (color change with solvent polarity). mdpi.com The this compound molecule serves as a key platform for such designs, where the bromine atoms can be replaced via cross-coupling reactions to attach various donor or acceptor groups. For example, studies on other meso-substituted anthracenes show that attaching fluorine-containing groups can significantly increase both the fluorescence quantum yield and photostability. acs.org Anthracene derivatives are particularly important as stable blue-emitting materials in OLEDs, where high efficiency and long operational lifetimes are crucial. researchgate.net The ability to synthetically modify the 2,7-positions of the anthracene core is thus a vital tool for creating novel materials for color-tunable emitters, chemical sensors, and advanced lighting technologies. researchgate.netmdpi.com

Crystal Engineering and Solid State Phenomena

Molecular Packing and Supramolecular Assembly in Crystalline Phases

The process of molecules assembling into a highly ordered crystalline phase is known as supramolecular assembly. rsc.org This assembly is governed by a variety of non-covalent interactions, which act as the "glue" holding the crystal together. While specific crystallographic data for 2,7-dibromoanthracene (B1641120) is not detailed in the available literature, the behavior of related halogenated anthracenes provides a strong basis for understanding its expected solid-state characteristics. The crystal structures of dibromoanthracene derivatives are typically based on the π-stacking of the anthracene (B1667546) core as a fundamental structural unit. acs.org The specific arrangement and intermolecular forces vary significantly depending on the position of the halogen substituents. acs.org

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a negative site (like a lone pair on a nitrogen or oxygen atom, or another halogen) on a neighboring molecule. researchgate.netnih.gov In the case of this compound, Br···Br interactions could play a significant role in the crystal packing. These interactions are categorized based on their geometry and can be crucial in directing the assembly of molecules. nih.gov

Aromatic molecules like anthracene have a strong tendency to form π–π stacking interactions, where the electron-rich π-systems of adjacent molecules overlap. nih.gov This typically results in the formation of one-dimensional columnar structures. acs.org The efficiency and geometry of this stacking (e.g., face-to-face vs. parallel-displaced) are influenced by the substituents on the aromatic core. nih.gov For example, studies on various dibromoanthracene isomers show that all form column structures with a 1D π-stacking of the anthracene planes. acs.org In related 2,7-dibromo-fluorene systems, weak π–π interactions with centroid-centroid distances of approximately 3.84 Å have been observed, leading to one-dimensional chains. nih.gov It is highly probable that this compound would adopt a similar columnar arrangement driven by π-stacking.

Anisotropic Mechanical Properties of Single Crystals

Anisotropy refers to the directional dependence of a material's properties. In single crystals, mechanical properties like elasticity can vary dramatically depending on the direction in which force is applied, a phenomenon directly linked to the underlying molecular packing.

Research into flexible organic crystals has identified that certain molecular arrangements can accommodate significant mechanical stress, allowing crystals to bend and then return to their original shape. acs.org The elastic properties of organic semiconducting crystals are of particular interest for applications in nanomechanical devices. acs.org Studies on several dibromoanthracene (Br₂An) derivatives have shown that the substitution pattern of the bromine atoms critically affects the mechanical response. acs.org Generally, Br-substituted anthracenes tend to form softer and more flexible crystal lattices compared to their Cl-substituted counterparts. acs.org While specific experimental data on the elastic deformation of this compound is not available, research on other isomers provides insight. For example, 9,10-dibromoanthracene (B139309) single crystals show elastic properties along one axis but are mechanically brittle along another. acs.org

The relationship between a crystal's structure and its mechanical behavior is a core area of materials science. researcher.life For molecular crystals, flexibility is often governed by the presence of slip planes and weak, isotropic intermolecular interactions. The elastic behavior of dibromoanthracene derivatives is dominated by the morphology of the one-dimensional columnar structure and the intermolecular interactions between these columns. acs.org The presence of uniform two-dimensional shear planes allows for the dissipation of external stress, enabling elastic deformation. acs.org Conversely, strong, directional interactions between layers, such as certain dipole-dipole forces, can inhibit slippage and lead to brittle fracture. acs.org Therefore, the mechanical compliance of this compound would be dictated by the specific balance of π-stacking within its columns and the halogen and C-H···π interactions that connect them.

Lack of Documented Polymorphism in this compound

Despite extensive investigation into the solid-state characteristics of anthracene derivatives, there is a notable absence of scientific literature and crystallographic data specifically documenting the existence of polymorphism in this compound. Comprehensive searches of chemical databases and scientific journals have not yielded any reports of different crystalline forms (polymorphs) for this specific compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in crystal engineering as it can significantly influence the physicochemical properties of a compound, including its melting point, solubility, and solid-state performance in electronic and photonic applications. For many organic semiconductors, including anthracene derivatives, controlling polymorphism is a key strategy for tuning their optical and electronic properties.

While the broader family of dibromoanthracene isomers and other substituted anthracenes have been subjects of crystal engineering studies, with some exhibiting interesting solid-state phenomena, specific research into the polymorphic behavior of this compound appears to be unreported. The molecular structure and intermolecular interactions, such as bromine-bromine and bromine-hydrogen bonding, as well as π-π stacking, would be expected to play a crucial role in the crystal packing of this compound. However, without experimental evidence of multiple, stable crystal structures, a detailed analysis of its polymorphism and the subsequent impact on solid-state performance remains speculative.

Further research, including systematic crystallization studies under a variety of conditions (e.g., different solvents, temperatures, and pressures), would be necessary to determine if this compound can indeed form different polymorphs. Should such polymorphs be discovered, a comparative analysis of their crystal packing, intermolecular interactions, and photophysical properties would be essential to understand the structure-property relationships and to harness its potential for materials science applications. At present, however, the scientific record does not provide the necessary data for such a discussion.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic protocols in organic chemistry. For 2,7-dibromoanthracene (B1641120) and its derivatives, future research will likely focus on methodologies that minimize environmental impact and enhance efficiency. This includes the exploration of water as a reaction medium, which offers a non-toxic and inexpensive alternative to conventional organic solvents. researchgate.net The development of one-pot syntheses and procedures that require minimal work-up will also be a priority, aiming to reduce waste and energy consumption. researchgate.net

Furthermore, the use of environmentally benign brominating agents is a critical area of investigation. For instance, reagents like brominated dimethyl sulfur bromide (BDMS) present a less hazardous alternative to elemental bromine and can be removed from the reaction system through simple filtration. google.com Research into solid-state reactions or solvent-free conditions could also provide more sustainable pathways to this compound and its subsequent functionalized products.

Exploration of Novel Catalytic Systems for Highly Efficient Functionalization

The functionalization of the this compound scaffold is pivotal for tuning its electronic and optical properties. Future research will undoubtedly delve into the discovery and optimization of novel catalytic systems to achieve highly efficient and selective transformations. This includes the development of advanced catalysts for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in introducing new carbon-carbon and carbon-heteroatom bonds at the 2 and 7 positions.

Moreover, the exploration of photocatalysis and electrocatalysis offers promising avenues for the functionalization of this compound under mild conditions. These methods can provide alternative reaction pathways that are not accessible through traditional thermal methods, potentially leading to the synthesis of novel derivatives with unique properties. The use of earth-abundant and non-toxic metal catalysts, such as iron, is also a key trend in sustainable chemistry that will likely be applied to the functionalization of this compound. rsc.org

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are a class of composites that combine the desirable properties of both organic and inorganic components at the molecular or nanoscale level. wiley.com The integration of this compound derivatives into these hybrid systems is a burgeoning area of research with the potential to create materials with unprecedented functionalities. wiley.com For example, incorporating 2,7-disubstituted anthracene (B1667546) units into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can lead to materials with tailored porosity, luminescence, and electronic properties for applications in gas storage, separation, and catalysis.

Advanced Spectroscopic Probing of Ultrafast Dynamics and Charge Transfer Processes

Understanding the photophysical processes that occur in this compound-based materials is essential for optimizing their performance in electronic and optoelectronic applications. Advanced spectroscopic techniques, particularly those with femtosecond or even attosecond time resolution, will be crucial for probing the ultrafast dynamics of excited states and charge transfer processes. aps.orgnih.govnih.gov

Time-resolved optical and vibrational spectroscopy can provide detailed insights into the pathways of energy relaxation, intersystem crossing, and charge separation and recombination. rug.nl By studying how the substitution pattern at the 2 and 7 positions influences these dynamics, researchers can establish structure-property relationships that will guide the design of more efficient materials for applications such as organic photovoltaics and photodetectors. The study of charge transfer in donor-acceptor systems based on 2,7-functionalized anthracene will be particularly important. nih.gov

Computational Design and Predictive Modeling for Tailored Material Properties

Computational chemistry and materials modeling have become indispensable tools for the rational design of new materials with specific properties. nsf.govbohrium.com In the context of this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of its derivatives. nsf.gov

This predictive capability allows for the in-silico screening of a large number of potential candidate molecules before their synthesis, saving significant time and resources. bohrium.com Future research will likely involve the development of more accurate and efficient computational models, including those that can account for the effects of the solid-state environment and intermolecular interactions. The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new this compound-based materials with tailored properties for specific applications. dblp.org

Expansion into Advanced Sensor Technologies and Smart Materials

The inherent fluorescence of the anthracene core makes this compound and its derivatives attractive candidates for the development of advanced sensor technologies and smart materials. azosensors.com By attaching specific recognition units to the 2 and 7 positions, it is possible to create chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Future research in this area will focus on designing sensors with high sensitivity and selectivity for a wide range of analytes, including metal ions, anions, and biologically relevant molecules. Furthermore, the incorporation of 2,7-disubstituted anthracene units into polymers or other matrices could lead to the development of smart materials that respond to external stimuli such as light, heat, or mechanical stress, with potential applications in areas like responsive coatings and drug delivery systems.

Strategies for Large-Scale, High-Purity Synthesis for Industrial Research Applications

For the successful translation of this compound-based materials from the laboratory to industrial applications, the development of scalable and cost-effective synthetic routes that provide high-purity material is essential. Current laboratory-scale syntheses may not be readily adaptable to large-scale production. Therefore, future research must address the challenges of process optimization, including reaction conditions, solvent selection, and purification methods.

Q & A

Q. What are the standard methods for synthesizing 2,7-dibromoanthracene, and how do they differ from other brominated anthracene derivatives?

Bromination of anthracene typically occurs at the more reactive 9,10-positions due to steric and electronic factors. To achieve 2,7-substitution, regioselective methods are required. A plausible approach involves using directing groups or controlled reaction conditions (e.g., low temperature, specific catalysts) to favor bromination at the less reactive positions. For example, bromination with bromine (Br₂) in the presence of Lewis acids like FeBr₃ or using brominating agents such as bromodimethylsulfonium bromide (BDMS) could be adapted, though optimization is necessary to avoid over-bromination .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. Crystallographic data refinement often employs SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution), which is widely recognized for small-molecule crystallography . The bromine atoms' positions are resolved using electron density maps, and the molecular packing is analyzed to understand intermolecular interactions.

Q. What safety precautions are essential when handling this compound in the laboratory?

Based on safety data for analogous dibromoanthracenes:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management: Collect spills using vacuum systems or absorbent materials (e.g., vermiculite) and dispose as halogenated waste .
  • Storage: Store in airtight containers under inert atmospheres (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 2,7-positions of anthracene?

The 2,7-positions are less reactive than the central 9,10-positions due to reduced electron density and steric hindrance. Advanced strategies include:

  • Pre-functionalization: Introducing temporary directing groups (e.g., sulfonic acid) to steer bromination to specific sites, followed by removal .
  • Kinetic Control: Using mild brominating agents (e.g., N-bromosuccinimide) at low temperatures to favor slower, selective reactions .
  • Computational Modeling: DFT calculations predict reaction pathways and transition states to identify optimal conditions .

Q. How does bromination at the 2,7-positions influence the photophysical properties of anthracene?

Bromine’s electron-withdrawing effect alters the electronic structure, red-shifting absorption/emission spectra. Studies on 9,10-dibromoanthracene show reduced fluorescence quantum yields due to enhanced intersystem crossing (ISC) to triplet states. For this compound, steric effects may further distort the π-conjugation, impacting exciton dynamics. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can quantify these effects .

Q. What role does this compound play in organic semiconductor design?

As a building block, it enables:

  • Polymer Backbone Functionalization: Bromine serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to create conjugated polymers for OLEDs or OFETs .
  • Crystal Engineering: Bromine’s heavy atom effect enhances spin-orbit coupling, promoting triplet harvesting in thermally activated delayed fluorescence (TADF) materials .

Methodological Considerations

Q. How can researchers validate the purity of synthesized this compound?

  • Chromatography: HPLC or GC-MS to detect residual starting materials or isomers.
  • Spectroscopy: 1^1H/13^13C NMR to confirm substitution pattern; absence of peaks at 8.6 ppm (typical for 9,10-dibromo derivatives) indicates regioselectivity .
  • Elemental Analysis: Match experimental C/H/Br ratios to theoretical values (C14_{14}H8_8Br2_2: C 50.04%, H 2.40%, Br 47.56%) .

Q. What are the environmental implications of this compound in research settings?

While specific ecotoxicity data are limited, brominated aromatics generally persist in ecosystems. Follow protocols for halogenated waste disposal, including incineration with scrubbing systems to prevent dioxin formation .

Data Contradictions and Resolution

  • Safety Data: Some safety sheets report "no known hazards" for dibromoanthracenes , while others recommend stringent PPE . Resolve discrepancies by adopting precautionary principles and consulting institutional guidelines.
  • Synthesis Yields: Traditional bromination gives high yields for 9,10-dibromoanthracene (>95%) , but 2,7-isomers require optimization. Pilot small-scale reactions before scaling up.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.